1,2-diethyl-4-iodobenzene
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Overview
Description
1,2-Diethyl-4-iodobenzene is an organic compound that belongs to the class of aryl iodides It consists of a benzene ring substituted with two ethyl groups at the 1 and 2 positions and an iodine atom at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diethyl-4-iodobenzene can be synthesized through several methods. One common approach involves the iodination of 1,2-diethylbenzene using iodine and an oxidizing agent such as nitric acid. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also incorporate catalysts to enhance the reaction rate and yield. The final product is often isolated through distillation or extraction techniques .
Chemical Reactions Analysis
Types of Reactions
1,2-Diethyl-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl groups can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to form 1,2-diethylbenzene using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium amide, potassium tert-butoxide, and other strong bases.
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Major Products Formed
Substitution: Various substituted benzene derivatives.
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: 1,2-Diethylbenzene.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,2-diethyl-4-iodobenzene involves its reactivity towards various nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates substitution reactions. The ethyl groups can undergo oxidation or reduction, leading to the formation of different functional groups. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the benzene ring .
Comparison with Similar Compounds
1,2-Diethyl-4-iodobenzene can be compared with other similar compounds such as:
Iodobenzene: Consists of a benzene ring with a single iodine atom.
1,2-Diethylbenzene: Lacks the iodine atom, making it less reactive in nucleophilic substitution reactions.
1,4-Diiodobenzene: Contains two iodine atoms, making it more reactive in substitution reactions but also more sterically hindered.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance between reactivity and steric hindrance, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
288101-46-2 |
---|---|
Molecular Formula |
C10H13I |
Molecular Weight |
260.1 |
Purity |
91 |
Origin of Product |
United States |
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